molecular formula C20H17BrO5 B2923329 ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate CAS No. 610764-63-1

ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B2923329
CAS No.: 610764-63-1
M. Wt: 417.255
InChI Key: IHDJBMCBSWNLDE-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a chromene-derived compound featuring a 4-bromophenyl substituent at position 3, a ketone group at position 4, and an ethyl propanoate ester linked via an ether bond at position 7 of the chromene core. Chromene derivatives are known for diverse biological activities, including enzyme inhibition and pesticidal properties . The bromine atom in this compound enhances lipophilicity and may influence binding affinity in biological systems due to its electronegativity and steric bulk .

Properties

IUPAC Name

ethyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO5/c1-3-24-20(23)12(2)26-15-8-9-16-18(10-15)25-11-17(19(16)22)13-4-6-14(21)7-5-13/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDJBMCBSWNLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves the condensation of 4-bromophenylacetic acid with 7-hydroxy-4-chromenone in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature. The resulting intermediate is then esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate in dry acetone to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine in anhydrous solvents like dichloromethane.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can interact with reactive oxygen species (ROS) and exhibit antioxidant activity, protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The table below compares ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate with structurally related compounds:

Compound Name Substituent (Position 3) Ester Group Molecular Formula Molecular Weight (g/mol) XLogP3 Key References
This compound (Target) 4-Bromophenyl Ethyl propanoate C₂₀H₁₇BrO₅ 433.26* ~4.2† -
2-((3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl carbamate (20) 4-Methoxyphenyl Ethyl carbamate C₂₄H₂₆NO₆ 424.18 3.5
2-ethoxyethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate 4-Chlorophenyl 2-Ethoxyethyl C₂₁H₂₁ClO₆ 404.84 4.0
Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate Methyl Ethyl propanoate C₁₈H₂₂O₅ 318.40 3.1
Ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate 6-Chloro, 4-methyl Ethyl propanoate C₁₈H₂₁ClO₅ 352.80 3.8

*Calculated based on molecular formula. †Estimated using substituent contributions.

Key Observations:
  • Substituent Effects :

    • Bromine vs. Chlorine/Methoxy : The 4-bromophenyl group increases molecular weight and lipophilicity (XLogP3 ~4.2) compared to chlorine (XLogP3 ~4.0) and methoxy (XLogP3 ~3.5) analogs. Bromine’s larger atomic radius may enhance steric interactions in enzyme binding pockets .
    • Methyl/Propoxy Groups : Compounds with alkyl substituents (e.g., methyl, propoxy) exhibit lower logP values, suggesting reduced membrane permeability compared to halogenated derivatives .
  • Ester Variations: The ethyl propanoate group in the target compound balances solubility and metabolic stability. Carbamate derivatives (e.g., compound 20) may exhibit altered pharmacokinetics due to hydrolysis susceptibility .
Enzyme Inhibition
  • Compound 20 : A carbamate derivative with a 4-methoxyphenyl group showed dual AChE/BuChE inhibition (IC₅₀ values in the µM range), attributed to the electron-donating methoxy group enhancing π-π interactions .
Pesticidal Activity
  • Fenoxaprop-ethyl and Quizalofop-ethyl: These phenoxypropanoate esters () target acetyl-CoA carboxylase in weeds. The target compound’s chromene core may confer distinct herbicidal mechanisms due to structural divergence .

Biological Activity

Ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound belonging to the class of chromenone derivatives, characterized by its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C18H16BrO5\text{C}_{18}\text{H}_{16}\text{BrO}_5

It consists of a chromenone core with a bromophenyl substituent, which is known to enhance biological activity through various mechanisms.

Mechanisms of Biological Activity

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory and metabolic pathways. For instance, studies have demonstrated its inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response .
  • Antioxidant Activity : The presence of the chromenone structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly important in preventing cellular damage associated with various diseases .
  • Anticancer Properties : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The cytotoxicity is likely mediated through apoptosis induction and cell cycle arrest .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activities of this compound:

  • Enzyme Inhibition : The compound was tested against various enzymes, showing significant inhibition with IC50 values indicating effective concentrations for COX and LOX pathways. For example, it demonstrated an IC50 value of approximately 10 µM against COX-2 .
  • Cytotoxicity : In cell viability assays, this compound exhibited cytotoxic effects with IC50 values around 15 µM for MCF-7 cells, indicating potential as an anticancer agent .

Comparative Analysis with Other Compounds

CompoundTarget EnzymeIC50 (µM)Biological Activity
This compoundCOX-210Anti-inflammatory
Compound ALOX12Anti-inflammatory
Compound BAChE5.5Neuroprotective

This table illustrates the comparative potency of this compound against other biologically active compounds.

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